2,6-Diazaspiro[3.5]nonan-7-one 2,6-Diazaspiro[3.5]nonan-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13692635
InChI: InChI=1S/C7H12N2O/c10-6-1-2-7(5-9-6)3-8-4-7/h8H,1-5H2,(H,9,10)
SMILES: C1CC2(CNC2)CNC1=O
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

2,6-Diazaspiro[3.5]nonan-7-one

CAS No.:

Cat. No.: VC13692635

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diazaspiro[3.5]nonan-7-one -

Specification

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name 2,6-diazaspiro[3.5]nonan-7-one
Standard InChI InChI=1S/C7H12N2O/c10-6-1-2-7(5-9-6)3-8-4-7/h8H,1-5H2,(H,9,10)
Standard InChI Key AHEFXEGPRSJUIM-UHFFFAOYSA-N
SMILES C1CC2(CNC2)CNC1=O
Canonical SMILES C1CC2(CNC2)CNC1=O

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s defining feature is its spirocyclic system, where two rings share a single atom—specifically, a quaternary carbon connecting a five-membered ring and a three-membered ring. The 2,6-diaza designation indicates nitrogen atoms at positions 2 and 6 of the spiro system, while the ketone group resides at position 7. This arrangement is represented by the SMILES notation C1CC2(CNC2)CNC1=O and the InChIKey AHEFXEGPRSJUIM-UHFFFAOYSA-N.

Table 1: Molecular Identifiers of 2,6-Diazaspiro[3.5]nonan-7-one

PropertyValue
IUPAC Name2,6-diazaspiro[3.5]nonan-7-one
Molecular FormulaC7H12N2O\text{C}_7\text{H}_{12}\text{N}_2\text{O}
Molecular Weight140.18 g/mol
CAS Registry Number129053846
Canonical SMILESC1CC2(CNC2)CNC1=O

Synthetic Routes and Methodological Considerations

Key Synthetic Strategies

The synthesis of 2,6-diazaspiro[3.5]nonan-7-one typically involves cyclization reactions and functional group transformations. A common approach begins with linear precursors containing amine and carbonyl functionalities, which undergo intramolecular cyclization under controlled conditions. For example, a primary amine intermediate may react with a ketone or aldehyde group to form the spirocyclic framework via nucleophilic attack and subsequent ring closure.

Optimization Challenges

Achieving high regioselectivity and yield remains a challenge due to competing reaction pathways. Solvent choice (e.g., polar aprotic solvents like DMF), temperature modulation, and catalytic additives (e.g., acetic acid) are critical for minimizing byproducts. Post-synthetic purification often requires chromatography or recrystallization to isolate the desired spirocyclic product.

Biological Applications and Mechanistic Insights

Role in Drug Discovery

2,6-Diazaspiro[3.5]nonan-7-one serves as a versatile scaffold in medicinal chemistry. Its rigid structure mimics bioactive conformations of peptides and small molecules, enabling interactions with enzymes and receptors. Preliminary studies suggest affinity for sigma receptors (S1R), which are implicated in neurological disorders and cancer.

Comparative Analysis with Related Spirocyclic Compounds

Table 2: Structural and Functional Comparison of Spirocyclic Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Biological Activity
2,7-Diazaspiro[3.5]nonan-3-oneC7H12N2O\text{C}_7\text{H}_{12}\text{N}_2\text{O}140.18Enzyme inhibition
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonaneC15H22N2\text{C}_{15}\text{H}_{22}\text{N}_2230.35Sigma receptor modulation
2,6-Diazaspiro[4.4]nonan-7-oneC7H12N2O\text{C}_7\text{H}_{12}\text{N}_2\text{O}140.18Anticancer candidate

The 2,6-diaza isomer exhibits distinct reactivity and binding profiles compared to its 2,7-diaza counterpart, underscoring the impact of nitrogen placement on biological activity . For instance, the ketone group at position 7 in 2,6-diazaspiro[3.5]nonan-7-one may facilitate hydrogen bonding with target proteins, enhancing its therapeutic potential.

Future Directions and Research Opportunities

Further investigations should prioritize structure-activity relationship (SAR) studies to optimize the compound’s pharmacokinetic properties. Advanced synthetic methodologies, such as flow chemistry or enantioselective catalysis, could improve access to enantiopure spirocyclic derivatives. Additionally, high-throughput screening against disease-relevant targets (e.g., kinases, GPCRs) may uncover novel therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator